Methyl 4-(oxolan-3-yloxy)benzoate
Overview
Description
Methyl 4-(oxolan-3-yloxy)benzoate: is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an oxolan-3-yloxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(oxolan-3-yloxy)benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with oxirane (ethylene oxide) to introduce the oxolan-3-yloxy group. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and etherification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(oxolan-3-yloxy)benzoate can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products:
- Oxidation: Carboxylic acids or ketones.
- Reduction: Alcohols.
- Substitution: Nitro or halogenated derivatives .
Scientific Research Applications
Chemistry: Methyl 4-(oxolan-3-yloxy)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the interactions of ester and ether groups with biological molecules. It is also investigated for its potential pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its unique chemical structure imparts desirable properties to the final products, such as improved stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Methyl 4-(oxolan-3-yloxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release methanol and 4-(oxolan-3-yloxy)benzoic acid, which can further interact with enzymes and receptors in biological systems. The oxolan ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- Methyl 4-(tetrahydro-3-furanyloxy)benzoate
- Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate
Comparison: Methyl 4-(oxolan-3-yloxy)benzoate is unique due to the presence of the oxolan ring, which imparts distinct chemical and physical properties. Compared to Methyl 4-(tetrahydro-3-furanyloxy)benzoate, it has a different ring structure, leading to variations in reactivity and stability. Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate, on the other hand, has an additional methyl group and a different heterocyclic ring, resulting in different biological and chemical behaviors.
Properties
IUPAC Name |
methyl 4-(oxolan-3-yloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-12(13)9-2-4-10(5-3-9)16-11-6-7-15-8-11/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTOZMJJDJFDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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